molecular formula C3H9O3P B041451 Dimethyl methylphosphonate CAS No. 756-79-6

Dimethyl methylphosphonate

Cat. No. B041451
CAS RN: 756-79-6
M. Wt: 124.08 g/mol
InChI Key: VONWDASPFIQPDY-UHFFFAOYSA-N
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Description

Dimethyl methylphosphonate is a phosphorus-containing organic compound, commonly used as a flame retardant . It is also used in the preparation of β-ketophosphonates from esters .


Synthesis Analysis

Dimethyl methylphosphonate can be synthesized from trimethyl phosphite and a halomethane (e.g. iodomethane) via the Michaelis–Arbuzov reaction . A method for synthesizing dimethyl methylphosphonate involves mixing a raw material trimethyl phosphite and a proper amount of benzene sulfonic acid catalyst under protection of inert gas .


Molecular Structure Analysis

The molecular formula of Dimethyl methylphosphonate is C3H9O3P . The IUPAC name is [methoxy (methyl)phosphoryl]oxymethane . The InChI is InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3 . The Canonical SMILES is COP(=O)©OC .


Chemical Reactions Analysis

The adsorption and decomposition of dimethyl methylphosphonate have been examined on four different metal oxide surfaces: aluminum oxide, magnesium oxide, lanthanum oxide, and iron oxide . The initial binding of the P O species to the surface at an acid site is followed by stepwise elimination of the methoxy groups, beginning at temperatures as low as 50 °C .


Physical And Chemical Properties Analysis

Dimethyl methylphosphonate is a colourless liquid . It is primarily used as a flame retardant .

Scientific Research Applications

  • Methylating Agent : DMMP effectively converts aromatic acids into methyl esters, phenols, and amines, and produces sulfones in high yield, serving as a versatile methylating reagent (Sutter & Weis, 1978).

  • Studying Red Cell Transport : Its permeability coefficient across the human red cell membrane is constant regardless of hematocrit, making it a useful tool for studying red cell transport (Kirk & Kuchel, 1986).

  • Surface Adsorption Studies : DMMP's electronic structure helps in understanding the functional group substitution on the P center, especially in studies of DMMP adsorbed on surfaces (Head et al., 2016).

  • Chemical Reactions and Selectivity : It exhibits specific site selectivity in gas-phase anion-molecule reactions, especially when reacting with alcohols (Lum & Grabowski, 1993).

  • Flame Retardant in Batteries : Dimethyl methylphosphonate reduces flammability in lithium-ion battery electrolytes, significantly improving battery safety without affecting electrochemical performance (Xiang et al., 2007).

  • Chemical Warfare Agent Neutralization : DMMP's hydrolysis in hot-compressed water produces stable, less-toxic compounds, suggesting its potential for neutralizing chemical warfare agents (Pinkard et al., 2020).

  • Potential Carcinogenic Effects : Long-term exposure to DMMP can cause kidney tumors in male rats, indicating its potential carcinogenic effects (Dunnick, Eustis & Haseman, 1988).

  • Enhancing Sensor Response : DMMP is utilized to enhance the response of certain sensors, increasing their sensitivity to detect nerve agents (Kumar et al., 2016).

Safety And Hazards

Dimethyl methylphosphonate should be handled with care. Avoid contact with skin, eyes and clothing . Do not breathe vapors or spray mist. Do not ingest. Do not smoke. Use only in well-ventilated areas. Keep away from heat and sources of ignition .

Future Directions

Dimethyl methylphosphonate is a widely used simulant molecule in laboratory studies for the investigation of the adsorption and decomposition behavior of sarin (GB) gas . Future research may focus on exploring how Dimethyl methylphosphonate interacts with different materials and surfaces .

properties

IUPAC Name

[methoxy(methyl)phosphoryl]oxymethane
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InChI

InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3
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InChI Key

VONWDASPFIQPDY-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(C)OC
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Molecular Formula

C3H9O3P
Record name DIMETHYL METHYLPHOSPHONATE
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DSSTOX Substance ID

DTXSID0020494
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Molecular Weight

124.08 g/mol
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Physical Description

Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO]
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg
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Flash Point

110 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water
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Density

1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C
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Vapor Pressure

1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C
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Product Name

Dimethyl methylphosphonate

Color/Form

Colorless liquid

CAS RN

756-79-6
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Melting Point

<50 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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